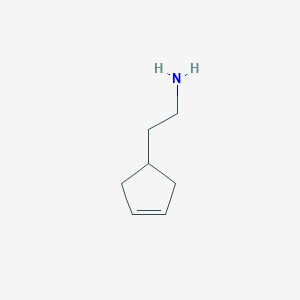![molecular formula C12H12ClNO3S B13219497 4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride](/img/structure/B13219497.png)
4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a sulfonyl chloride group and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and a nitrile.
Attachment to the Benzene Ring: The oxazole ring is then attached to the benzene ring through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Sulfonyl Chloride Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl chloride group can react with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.
Pathway Modulation: The compound can modulate biological pathways by interacting with key proteins and altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C12H12ClNO3S |
|---|---|
Molekulargewicht |
285.75 g/mol |
IUPAC-Name |
4-(3-propan-2-yl-1,2-oxazol-5-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO3S/c1-8(2)11-7-12(17-14-11)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3 |
InChI-Schlüssel |
FKIRCJSDGPWJHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
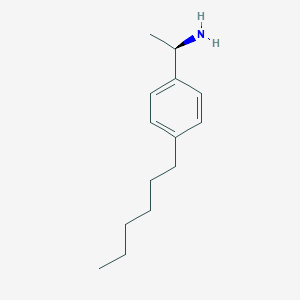
![1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine](/img/structure/B13219436.png)
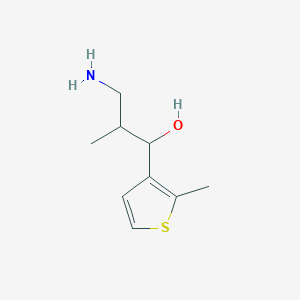
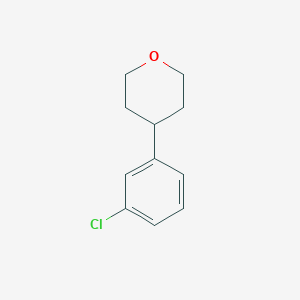
![8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13219445.png)
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)

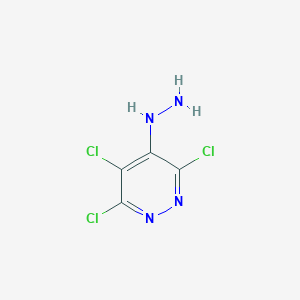
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)

